

Comprehensive Spectroscopic Characterization of 2-(Tetradecyloxy)ethanol

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Compound of Interest

Compound Name: 2-(Tetradecyloxy)ethanol

CAS No.: 27306-79-2

Cat. No.: B7797876

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Technical Monograph | Version 1.0

Executive Summary

2-(Tetradecyloxy)ethanol (CAS: 2136-70-1), also known as Myristyl monoethoxylate or Ethylene glycol monotetradecyl ether, represents a critical class of non-ionic surfactants used in lipid-based drug delivery systems and liposomal formulations. Its amphiphilic nature—comprising a lipophilic C14 hydrocarbon chain and a hydrophilic ethylene glycol headgroup—necessitates precise analytical characterization to ensure purity and consistency in pharmaceutical applications.

This guide details the spectroscopic signature of the molecule, providing self-validating protocols for Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Molecular Architecture & Properties[1]

- IUPAC Name: **2-(Tetradecyloxy)ethanol**[1][2][3][4]

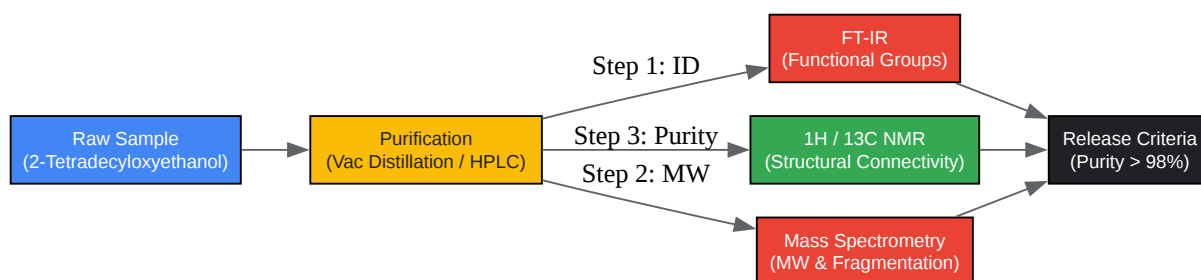
- Molecular Formula:
[\[1\]](#)
- Molecular Weight: 258.44 g/mol [\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)
- SMILES:CCCCCCCCCCCCCOCCO
- Key Structural Motifs:
 - Hydrophobic Tail: Tetradecyl (C14) chain.[\[1\]](#)
 - Linkage: Ether bond (

).[\[1\]](#)
 - Hydrophilic Head: Primary hydroxyl group (

).[\[1\]](#)

Characterization Workflow

The following diagram illustrates the logical flow for validating the identity and purity of the compound.



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Figure 1: Analytical workflow for structural validation.

Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of molecular weight. For this amphiphilic ether, Electron Ionization (EI) typically yields extensive fragmentation, while Electrospray Ionization (ESI) in positive mode is preferred for molecular ion observation.

Ionization & Fragmentation Logic

- Molecular Ion: The parent ion

(m/z 258) is often weak in EI due to the lability of the ether linkage.[\[1\]](#)

- Base Peak: In EI, alpha-cleavage adjacent to the ether oxygen is the dominant pathway.[\[1\]](#)

- Diagnostic Fragments:

- m/z 45:

- Characteristic of the ethylene glycol unit.[\[1\]](#)

- m/z 31:

- Terminal hydroxymethyl fragment.[\[1\]](#)

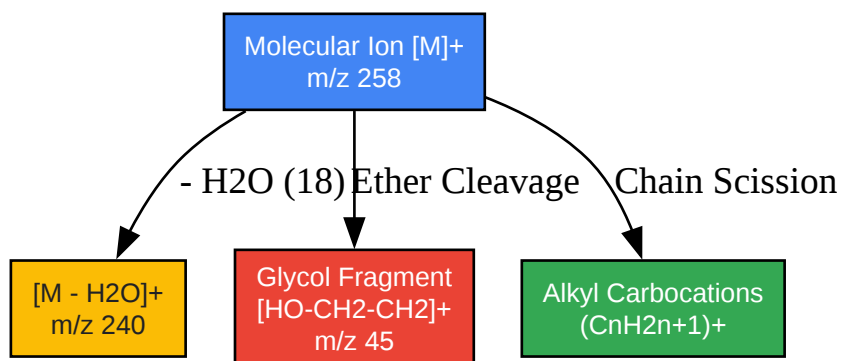
- Alkyl Series: m/z 43, 57, 71, 85... (loss of

-).

MS Data Summary Table

m/z (Ion)	Fragment Structure	Mechanistic Origin
258		Molecular ion (often low abundance in EI).[1]
240		Dehydration (loss of 18 Da), common in alcohols.
227		Loss of terminal hydroxymethyl group (alpha cleavage).
196		Alkene fragment from McLafferty-like rearrangement.
45		Diagnostic: Ethylene glycol residue.

Fragmentation Pathway Diagram



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Figure 2: Primary fragmentation pathways observed in Electron Ionization (EI).[1]

Infrared Spectroscopy (FT-IR)

IR spectroscopy is used here primarily to confirm the presence of the hydroxyl group and the ether linkage, and to rule out carbonyl impurities (e.g., oxidation products like aldehydes or acids).

Experimental Protocol

- Method: Neat liquid film on NaCl plates or ATR (Attenuated Total Reflectance).[1]
- Resolution: 4
- Scans: 16-32.

Spectral Assignments

Frequency ()	Mode	Assignment	Causality/Note
3300–3450		Stretching (Broad)	Hydrogen-bonded hydroxyl group.[1] Broadening indicates intermolecular H-bonding.
2915–2925		Asym. Stretch	Methylene () backbone of the C14 chain.
2850–2855		Sym. Stretch	Methylene () backbone.
1460–1470		Scissoring	Alkyl chain deformation.
1110–1130		Stretching	Ether linkage (Dialkyl ether character).
1050–1060		Stretching	Primary alcohol ().

Senior Scientist Insight: A sharp peak at ~1700

would indicate oxidation of the alcohol to an aldehyde or carboxylic acid.[1] The absence of this peak is a critical quality attribute (CQA).

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural proof. The assignments below distinguish between the three distinct types of oxygenated methylene protons, which is the most common source of confusion in analyzing ethoxylated alcohols.

Experimental Protocol

- Solvent:

(Deuterated Chloroform) with 0.03% TMS.[\[1\]](#)

- Concentration: ~10-15 mg in 0.6 mL.[\[1\]](#)
- Reference: TMS at 0.00 ppm or residual
at 7.26 ppm.[\[1\]](#)

NMR Assignments (300/400 MHz,)

The molecule can be visualized as:

[\[1\]](#)

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Context
0.88	Triplet ()	3H	Terminal	Distal end of the C14 tail.[1]
1.25–1.35	Broad Singlet	~22H	Bulk	Internal methylene envelope of the hydrophobic chain.
1.55–1.60	Multiplet ()	2H	-methylene	Protons beta to the ether oxygen (alkyl side).
3.46	Triplet ()	2H	()	-methylene of the alkyl chain.
3.56	Multiplet/Triplet	2H	()	Glycol methylene adjacent to ether oxygen.
3.72–3.76	Multiplet/Triplet	2H	()	Glycol methylene adjacent to hydroxyl. Most deshielded.
2.0–2.5	Broad Singlet	1H		Hydroxyl proton (shift is concentration/pH dependent).

NMR Assignments ()

Shift (, ppm)	Carbon Type	Assignment
14.1		Terminal methyl.[1]
22.7, 26.1, 29.4-29.7		Bulk alkyl chain carbons.
31.9		-carbon (alkyl side).
61.8		(Carbon adjacent to alcohol).
71.6		(Ether carbon, glycol side).
71.3		(Ether carbon, alkyl side).

Interpretation Note: The chemical shift difference between the two ether carbons (~71.6 vs 71.3 ppm) is subtle.[1] 2D NMR (HSQC) is recommended if definitive assignment is required for regulatory filing.

References

- National Institute of Standards and Technology (NIST).Ethanol, 2-(tetradecyloxy)- Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69.[2][4] Available at: [\[Link\]](#)[1]
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- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[6] (Standard reference for alcohol/ether chemical shifts).

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